molecular formula C16H16N2O3 B2821670 3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione CAS No. 131589-01-0

3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione

Cat. No. B2821670
CAS RN: 131589-01-0
M. Wt: 284.315
InChI Key: WMSCJZAYCAGRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a cyclobutene ring, which is a type of cycloalkene, and a dione group, which is a type of carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The cyclobutene is a four-membered ring with a double bond, and the dione group consists of two carbonyl groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole, cyclobutene, and dione groups. The indole group is known to undergo electrophilic substitution reactions . The cyclobutene ring is strained and can undergo ring-opening reactions . The dione group is highly reactive and can undergo a variety of reactions, including nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethoxy group might increase its solubility in organic solvents .

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the indole group, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-ethoxy-4-[2-(1H-indol-3-yl)ethylamino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-21-16-13(14(19)15(16)20)17-8-7-10-9-18-12-6-4-3-5-11(10)12/h3-6,9,17-18H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSCJZAYCAGRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione

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